REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([CH2:9][OH:10])[CH:5]=[CH:6][C:7]=1[CH3:8].[C:11]1(B(O)O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Na+].[Na+].O>C(O)CC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:8][C:7]1[C:2]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:3][C:4]([CH2:9][OH:10])=[CH:5][CH:6]=1 |f:2.3.4,7.8.9|
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Name
|
|
Quantity
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4 g
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Type
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reactant
|
Smiles
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IC=1C=C(C=CC1C)CO
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Name
|
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)B(O)O
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Name
|
|
Quantity
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30 mL
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Type
|
solvent
|
Smiles
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C(CC)O
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Name
|
|
Quantity
|
11.44 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.01276 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
0.042 g
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
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Details
|
quenched with water (20 mL)
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Type
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EXTRACTION
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Details
|
extracted into ethyl acetate (3×50 mL)
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Type
|
WASH
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Details
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Combined organic layer was washed with 2% aq. sodium bicarbonate (2×25 mL), brine (1×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1C1=CC=CC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |